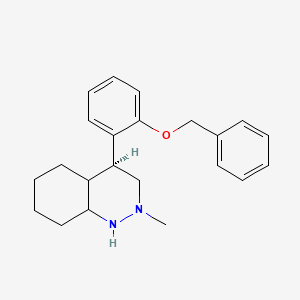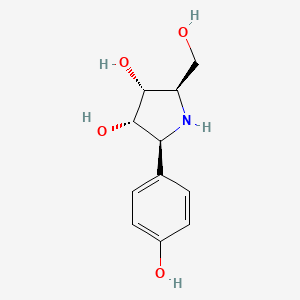
(2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(4-hydroxyphenyl)pyrrolidine-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(4-hydroxyphenyl)pyrrolidine-3,4-diol is a complex organic compound that features a pyrrolidine ring substituted with hydroxymethyl and hydroxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(4-hydroxyphenyl)pyrrolidine-3,4-diol typically involves multi-step organic reactions. One common approach might include:
Starting Materials: The synthesis may begin with commercially available starting materials such as 4-hydroxybenzaldehyde and amino acids.
Reaction Steps:
Reaction Conditions: These reactions typically require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include:
Catalyst Optimization: Using more efficient catalysts to speed up the reaction.
Process Intensification: Implementing continuous flow reactors to enhance reaction rates and product yield.
Purification Techniques: Employing advanced purification methods such as chromatography or crystallization to obtain high-purity product.
化学反応の分析
Types of Reactions
(2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(4-hydroxyphenyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: This compound can be used as a building block for the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Biochemical Studies: Utilized in studies to understand biochemical pathways and interactions.
Medicine
Drug Development: Potential application in the development of new pharmaceuticals targeting specific diseases.
Therapeutic Agents: May exhibit therapeutic properties such as anti-inflammatory or antioxidant effects.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the formulation of agrochemicals.
作用機序
The mechanism by which (2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(4-hydroxyphenyl)pyrrolidine-3,4-diol exerts its effects involves interaction with molecular targets such as enzymes or receptors. The hydroxyl and phenyl groups play a crucial role in binding to these targets, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
(2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(4-methoxyphenyl)pyrrolidine-3,4-diol: Similar structure but with a methoxy group instead of a hydroxy group.
(2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(4-chlorophenyl)pyrrolidine-3,4-diol: Contains a chloro group instead of a hydroxy group.
Uniqueness
Hydroxyphenyl Group: The presence of the hydroxyphenyl group in (2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(4-hydroxyphenyl)pyrrolidine-3,4-diol provides unique chemical reactivity and potential biological activity.
Stereochemistry: The specific stereochemistry of this compound may result in distinct interactions with biological targets compared to its analogs.
特性
分子式 |
C11H15NO4 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC名 |
(2R,3R,4S,5S)-2-(hydroxymethyl)-5-(4-hydroxyphenyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C11H15NO4/c13-5-8-10(15)11(16)9(12-8)6-1-3-7(14)4-2-6/h1-4,8-16H,5H2/t8-,9+,10-,11+/m1/s1 |
InChIキー |
BRPXIQPSCKPBLH-YTWAJWBKSA-N |
異性体SMILES |
C1=CC(=CC=C1[C@H]2[C@@H]([C@@H]([C@H](N2)CO)O)O)O |
正規SMILES |
C1=CC(=CC=C1C2C(C(C(N2)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





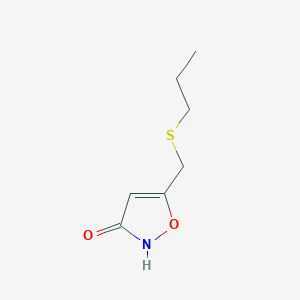
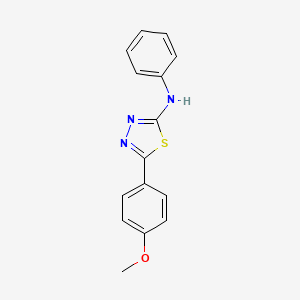
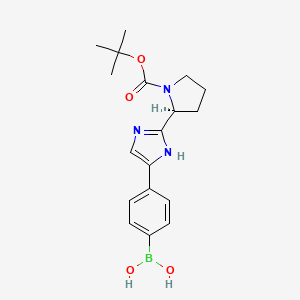
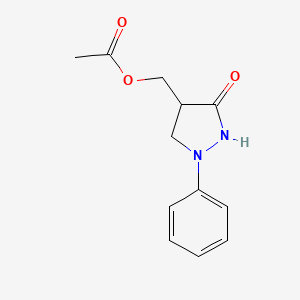
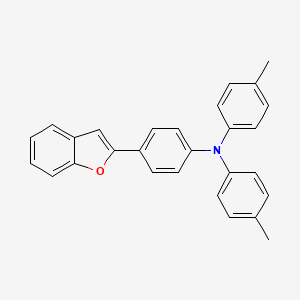
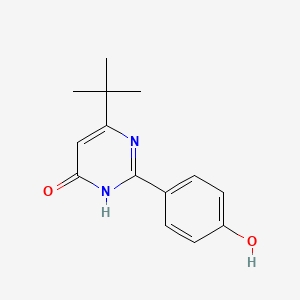


![N-Isoquinolin-6-yl-N~2~-[3-(phenylsulfanyl)phenyl]glycinamide](/img/structure/B15212205.png)

